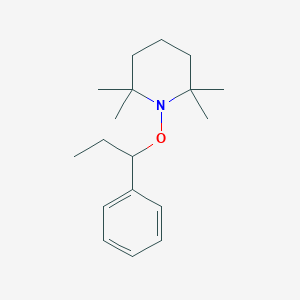
Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- is an organic compound belonging to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups and a phenylpropoxy group. This compound is known for its applications in various fields, including polymer chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- typically involves the reaction of 2,2,6,6-tetramethylpiperidine with 1-phenylpropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in anhydrous toluene.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- has several applications in scientific research:
Polymer Chemistry: It is used as an initiator for stable free radical polymerizations, allowing for accurate control of molecular weight and polydispersity.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique structural properties.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- involves its ability to form stable radicals. This property is utilized in polymerization reactions where the compound acts as a mediator, controlling the growth of polymer chains by reversible capping and preserving the propagating polymer chain . The molecular targets and pathways involved include the formation of carbon radicals and nitroxyl radicals.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions.
N,N-Diisopropylethylamine: Another non-nucleophilic base used in organic synthesis.
Uniqueness
Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- is unique due to its combination of a piperidine ring with a phenylpropoxy group, which imparts specific chemical properties and reactivity. Its ability to form stable radicals makes it particularly valuable in polymer chemistry and material science applications.
Propiedades
| 178625-99-5 | |
Fórmula molecular |
C18H29NO |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-1-(1-phenylpropoxy)piperidine |
InChI |
InChI=1S/C18H29NO/c1-6-16(15-11-8-7-9-12-15)20-19-17(2,3)13-10-14-18(19,4)5/h7-9,11-12,16H,6,10,13-14H2,1-5H3 |
Clave InChI |
PULYSZMNMANRAG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


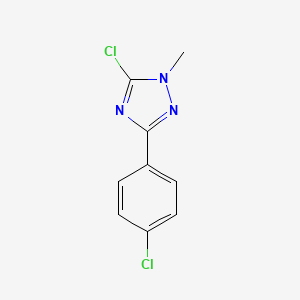

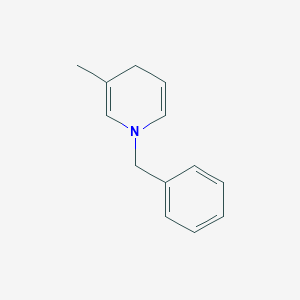
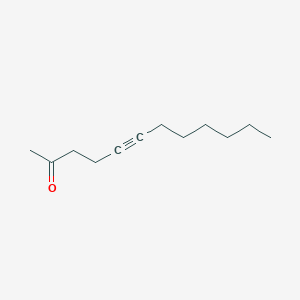
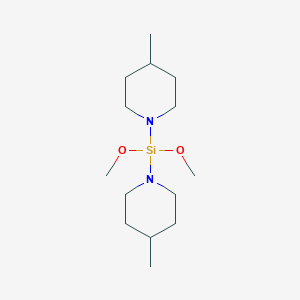

![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
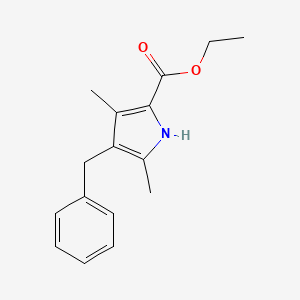


![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
